![molecular formula C12H20N4O B1482092 (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098074-52-1](/img/structure/B1482092.png)
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Overview
Description
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol, also known as CTAZM, is a synthetic small molecule that has been studied for its potential applications in various scientific research areas. CTAZM has been found to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanism of action and its advantages and limitations.
Scientific Research Applications
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has been studied for its potential applications in a variety of scientific research areas. It has been used as a tool to study the structure and function of proteins, to investigate the mechanism of action of drugs and chemicals, and to develop new drugs and therapies. (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has also been used in studies of cell signaling and gene expression, and as a probe for imaging and diagnostics.
Mechanism Of Action
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has been found to act as a reversible inhibitor of certain enzymes, such as cyclooxygenase and phospholipase A2. It has also been found to act as a modulator of certain cellular processes, such as inflammation and apoptosis.
Biochemical And Physiological Effects
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of various enzymes, to affect the expression of various genes, and to interact with various receptors and ion channels. In addition, (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has been found to have anti-inflammatory, antioxidant, and anti-cancer effects.
Advantages And Limitations For Lab Experiments
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has several advantages for laboratory experiments. It is a small molecule, which makes it easy to synthesize and manipulate. It is also relatively stable, and is not easily degraded by enzymes or other molecules. However, (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol also has some limitations. It is not very soluble in water, which can limit its use in certain experiments. In addition, its effects can vary depending on the concentration and the type of molecule it is being used with.
Future Directions
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol has potential applications in a variety of scientific research areas, including drug discovery, disease diagnosis, and gene therapy. It could be used to develop new drugs and therapies, to improve imaging and diagnostics, and to study the structure and function of proteins. In addition, (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol could be used to investigate the mechanism of action of drugs and chemicals, and to study the effects of environmental toxins. Finally, (1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol could be used to develop new methods for drug delivery and to study the effects of environmental toxins.
properties
IUPAC Name |
[1-(1-cyclohexylazetidin-3-yl)triazol-4-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O/c17-9-10-6-16(14-13-10)12-7-15(8-12)11-4-2-1-3-5-11/h6,11-12,17H,1-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRGOIVIDQKZFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C2)N3C=C(N=N3)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazol-4-yl)methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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